4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 25710-26-3
VCID: VC2188627
InChI: InChI=1S/C8H9ClN4O2/c9-7-6(13(14)15)8(11-5-10-7)12-3-1-2-4-12/h5H,1-4H2
SMILES: C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Molecular Formula: C8H9ClN4O2
Molecular Weight: 228.63 g/mol

4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine

CAS No.: 25710-26-3

Cat. No.: VC2188627

Molecular Formula: C8H9ClN4O2

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine - 25710-26-3

Specification

CAS No. 25710-26-3
Molecular Formula C8H9ClN4O2
Molecular Weight 228.63 g/mol
IUPAC Name 4-chloro-5-nitro-6-pyrrolidin-1-ylpyrimidine
Standard InChI InChI=1S/C8H9ClN4O2/c9-7-6(13(14)15)8(11-5-10-7)12-3-1-2-4-12/h5H,1-4H2
Standard InChI Key RBMLQBRZMAOTRI-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Canonical SMILES C1CCN(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is a functionalized pyrimidine derivative with multiple substituents arranged around its heterocyclic core. This compound is characterized by the following essential identifiers and properties:

Identification Parameters

The compound is precisely identified through several standardized parameters that allow for its unambiguous recognition in chemical databases and literature:

ParameterValue
CAS Registry Number25710-26-3
Molecular FormulaC₈H₉ClN₄O₂
Molecular Weight228.64 g/mol
SMILES NotationC1CCN(C1)C2=NC=NC(=C2N+[O-])Cl

These identification parameters are essential for researchers aiming to locate, purchase, or reference this compound in their work .

Structural Features

The compound features a pyrimidine ring as its core structure, with three distinct functional groups attached:

  • A chloro substituent at the 4-position

  • A nitro group at the 5-position

  • A pyrrolidinyl group at the 6-position

This particular arrangement of substituents creates a molecule with interesting electronic properties and potential for further functionalization. The presence of both electron-withdrawing groups (chloro and nitro) and an electron-donating group (pyrrolidinyl) creates a polarized electronic distribution throughout the molecule, potentially influencing its reactivity patterns and binding interactions .

Physicochemical Properties

Understanding the physicochemical properties of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine is crucial for predicting its behavior in various environments and applications.

Computed Properties

Computational chemistry has provided several important parameters that help characterize this compound's behavior:

PropertyValueSignificance
Topological Polar Surface Area (TPSA)72.16 ŲModerate membrane permeability potential
LogP1.6384Moderate lipophilicity, balanced distribution between aqueous and lipid phases
Hydrogen Bond Acceptors5Multiple sites for potential intermolecular interactions
Hydrogen Bond Donors0Limited capacity for donating hydrogen bonds
Rotatable Bonds2Relatively rigid structure with limited conformational flexibility

These computational parameters suggest that the compound possesses moderate lipophilicity and potential for passive membrane permeation, factors that could influence its biological activity if used in pharmaceutical research .

Synthesis Methodology

The synthetic preparation of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine has been documented in the literature, providing valuable information for researchers seeking to produce this compound.

Synthetic Route

The primary synthetic approach involves a palladium-catalyzed coupling reaction between 4,6-dichloro-5-nitropyrimidine and pyrrolidine. This reaction employs a selective substitution at the more reactive 6-position of the pyrimidine ring, leaving the 4-position chloro substituent intact .

Reaction Conditions and Protocol

The documented synthesis procedure includes the following key elements:

ComponentQuantity/ConditionFunction
4,6-dichloro-5-nitropyrimidine1.5 mmolStarting material
Pyrrolidine0.5 mmolNucleophile
Pd₂(dba)₃0.01 mmolPalladium catalyst
R-BINAP0.03 mmolChiral ligand
Potassium carbonate0.7 mmolBase
Toluene5 mLSolvent
Temperature25°C (room temperature)Reaction condition
Duration3.5 hReaction time
AtmosphereArgon (inert)Protective condition

The synthetic procedure follows these general steps:

  • Preparation of a reaction mixture containing all components

  • Stirring under an argon atmosphere for 3.5 hours at room temperature

  • Filtration of the reaction mixture

  • Evaporation of the solvent

  • Purification of the residue by column chromatography on silica gel

This methodology reportedly yields 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine with a yield of approximately 67.3% .

Structure-Activity Relationship Considerations

The structure of 4-Chloro-5-nitro-6-(pyrrolidin-1-yl)pyrimidine suggests several important structural features that could influence its biological activity and chemical reactivity.

Electronic Effects

The distribution of electron density throughout the molecule is significantly influenced by its substituents:

  • The nitro group is strongly electron-withdrawing, depleting electron density from the pyrimidine ring

  • The chloro substituent also withdraws electrons, though less powerfully than the nitro group

  • The pyrrolidinyl group serves as an electron-donating substituent, partially offsetting the electron-withdrawing effects of the other groups

This electronic distribution creates a polarized molecule with regions of varying electron density, potentially influencing its interactions with biological targets and its reactivity in chemical transformations .

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